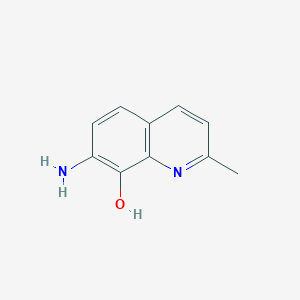

7-Amino-2-methylquinolin-8-ol

Description

Contextualization of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. researchgate.netnih.gov This framework is not merely a synthetic curiosity but is found at the core of numerous natural products and synthetic molecules with a vast array of applications. rsc.org In medicinal chemistry, quinoline derivatives have been instrumental in the development of drugs for a wide range of diseases. nih.gov The planarity and aromaticity of the quinoline system allow it to intercalate with DNA and interact with various biological targets. brieflands.com Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the carbon framework is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its electronic and steric properties. nih.gov

Significance of the 8-Hydroxyquinoline (B1678124) and 7-Amino functionalities in Molecular Design

The substitution pattern of 7-Amino-2-methylquinolin-8-ol is of particular interest. The 8-hydroxyquinoline (oxine) moiety is a well-known and powerful chelating agent, capable of forming stable complexes with a wide variety of metal ions. nih.govscispace.comrroij.com This chelating ability is a direct consequence of the proximate arrangement of the hydroxyl group and the ring nitrogen, which act as a bidentate ligand. nih.gov The formation of these metal complexes can dramatically alter the molecule's properties, including its color, fluorescence, and biological activity. scispace.comrroij.com This has led to the extensive use of 8-hydroxyquinoline derivatives as analytical reagents, fluorescent sensors, and in the development of metal-based therapeutic agents. scispace.comrroij.com

The introduction of a 7-amino group further enhances the molecule's functionality. The amino group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility. It also serves as a key synthetic handle for further derivatization, allowing for the attachment of other functional groups or the construction of more complex molecular architectures. Moreover, the electronic nature of the amino group can modulate the properties of the quinoline ring system and the chelating ability of the 8-hydroxyquinoline core.

Rationale for Comprehensive Investigation of this compound

The combination of the quinoline scaffold, the 8-hydroxyquinoline chelating unit, and the 7-amino functional group in a single molecule provides a strong rationale for its detailed investigation. The potential for this compound to act as a versatile ligand for various metal ions opens up avenues for its application in catalysis, materials science, and as a potential therapeutic agent. The methyl group at the 2-position can also influence its steric and electronic properties, potentially leading to unique reactivity and selectivity.

A plausible synthetic route to this compound involves a multi-step process. A common strategy for introducing an amino group at the 7-position of a quinoline ring is through the nitration of a suitable precursor, followed by the reduction of the nitro group. brieflands.com For instance, the synthesis could potentially start from 2-methylquinolin-8-ol, which would be nitrated to introduce a nitro group at the 7-position, yielding 7-nitro-2-methylquinolin-8-ol. Subsequent reduction of the nitro group would then afford the target compound, this compound.

Overview of Research Domains and Analytical Approaches

The investigation of this compound would span several research domains. In synthetic chemistry, the focus would be on developing efficient and scalable synthetic routes. In coordination chemistry, studies would explore its complexation behavior with various metal ions, characterizing the structure and properties of the resulting metal complexes. In materials science, the compound and its metal complexes could be investigated for their potential use in organic light-emitting diodes (OLEDs) or as sensory materials.

A comprehensive analytical approach would be necessary to fully characterize this compound. This would include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to elucidate its structure, Infrared (IR) spectroscopy to identify its functional groups, and Mass Spectrometry (MS) to confirm its molecular weight. UV-Visible and fluorescence spectroscopy would be crucial for studying its photophysical properties and its interactions with metal ions.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIVUCCAMMRKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 7 Amino 2 Methylquinolin 8 Ol

Established Synthetic Pathways to Quinolin-8-ols and their Analogues

The construction of the quinolin-8-ol skeleton, the precursor to 7-Amino-2-methylquinolin-8-ol, relies on several classical organic reactions. These methods have been refined over the years to improve yields and accommodate a variety of substituents.

Skraup-Type Syntheses and Adaptations

The Skraup synthesis and its variations, such as the Skraup-Doebner-Von Miller reaction, are cornerstone methods for quinoline (B57606) synthesis. acs.orgwikipedia.org This reaction typically involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org The mechanism is complex and thought to involve the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. nih.govbrieflands.com

Adaptations of the Skraup synthesis allow for the preparation of substituted quinolines. For instance, using α,β-unsaturated carbonyl compounds in place of glycerol can lead to the formation of various quinoline derivatives. nih.gov These reactions are often catalyzed by protic or Lewis acids. acs.org The regiochemistry of the substitution on the quinoline ring is influenced by the nature of the substituents on the starting materials. acs.org

| Reaction | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H2SO4 | Unsubstituted or Substituted Quinolines |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acidic Conditions | 2- and 4-Substituted Quinolines nih.gov |

Friedländer-Type Syntheses

The Friedländer synthesis provides an alternative and often milder route to quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases. alfa-chemistry.com The versatility of the Friedländer synthesis allows for the introduction of a wide variety of functional groups onto the quinoline scaffold. nih.govacs.org

Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer annulation, including ceric ammonium nitrate, p-toluenesulfonic acid, and various Lewis acids. wikipedia.orgnih.govorganic-chemistry.org These advancements have enabled the synthesis of polysubstituted quinolines under milder conditions and often in higher yields. acs.orgnih.gov

Strategies for Direct Amino-Functionalization at Position 7

Introducing an amino group directly at the 7-position of a pre-formed 2-methylquinolin-8-ol ring system presents a synthetic challenge. Electrophilic aromatic substitution reactions on the quinoline ring are generally directed to other positions. Therefore, indirect methods are often employed.

One common strategy involves the nitration of the quinoline ring, followed by the reduction of the nitro group to an amine. For instance, the nitration of a methylquinoline can yield a nitro derivative, which can then be reduced to the corresponding aminoquinoline. brieflands.com Another approach could involve the synthesis of a 7-halo-2-methylquinolin-8-ol, which could then undergo a nucleophilic aromatic substitution or a metal-catalyzed amination reaction to introduce the amino group.

Targeted Synthesis of this compound

More direct and specific methods have been developed for the synthesis of this compound, often involving multi-step sequences or the use of specific catalysts to control regioselectivity.

Multi-Step Synthesis from Precursors

A common and effective approach to synthesize this compound is through a multi-step pathway starting from readily available precursors. For example, a synthesis could begin with the bromination of 8-hydroxyquinoline (B1678124), followed by nitration and subsequent reduction of the nitro group to an amine. nih.gov Another documented route involves the synthesis of 7-methyl-8-nitroquinoline from m-toluidine, which can then be further functionalized. brieflands.com

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination | 8-hydroxyquinoline, N-bromosuccinimide | 7-bromoquinolin-8-ol nih.gov |

| 2 | Nitration | Intermediate from Step 1, Nitrating agent | Nitro-substituted intermediate |

| 3 | Reduction | Nitro-intermediate, Reducing agent (e.g., Na2S2O4) | Amino-substituted product nih.gov |

Catalyst-Mediated and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and the adoption of green chemistry principles to minimize environmental impact. unibo.itunibo.it In the context of quinoline synthesis, various catalysts have been employed to promote reactions under milder conditions and with higher selectivity. acs.org For instance, the use of solid acid catalysts or ionic liquids in Skraup-type reactions has been explored to create more environmentally friendly processes. iipseries.org

Catalyst-mediated approaches are also relevant to the functionalization of the quinoline ring. For example, palladium-catalyzed cross-coupling reactions could be used to introduce the amino group at the 7-position. Green chemistry approaches might involve the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, or the use of recyclable catalysts. nih.gov The development of such methods is crucial for the sustainable production of this compound and its derivatives.

Diversification and Functionalization of this compound Derivatives

The chemical structure of this compound offers multiple avenues for structural modification, enabling the synthesis of a wide array of derivatives. The primary sites for functionalization are the exocyclic amino and hydroxyl groups, as well as the aromatic quinoline core.

Strategies for Modification at the 7-Amino Group

The primary aromatic amine at the C-7 position is a key nucleophilic center, allowing for derivatization through several established synthetic methods. These modifications can introduce a range of substituents, significantly altering the molecule's physicochemical properties.

The Mannich reaction is a three-component condensation that provides a powerful tool for the aminoalkylation of various substrates. nih.govmdpi.com In the context of modifying this compound, the 7-amino group can serve as the amine component in this reaction. When a primary amine is used in a Mannich reaction, it can react with an aldehyde (commonly formaldehyde) and a compound containing an active hydrogen atom. nih.gov

The reaction of the 7-amino group with formaldehyde generates a reactive Schiff base intermediate in situ. This electrophile can then be attacked by a carbon nucleophile (an enolizable ketone, for example) or another amine to yield the final Mannich base. If another amine is used as the nucleophile, this constitutes a transamination or exchange reaction. Furthermore, since the 7-amino group is a primary amine, it possesses two reactive hydrogens, which can potentially lead to the formation of both mono- and bis-Mannich bases. nih.gov While specific examples utilizing this compound are not prevalent in the reviewed literature, the general reactivity of aromatic amines in this capacity is well-documented.

It is important to distinguish this from the more common Mannich reaction of 8-hydroxyquinoline (oxine), where the electron-rich quinoline ring itself provides the active hydrogen at the C-7 position for electrophilic substitution. nih.govresearchgate.net In that case, the reaction introduces an aminomethyl group onto the quinoline core, rather than modifying an existing amino substituent.

Table 1: Representative Mannich Reaction Components for Modifying Primary Aromatic Amines

| Amine Component | Aldehyde | Active Hydrogen Component | Potential Product Type |

| This compound | Formaldehyde | Acetophenone | β-Aminoketone |

| This compound | Formaldehyde | Morpholine | Aminal/bis-Mannich adduct |

| This compound | Benzaldehyde | Indole | Substituted aminomethyl indole |

This table represents plausible reaction components based on established Mannich reaction principles.

A direct and widely used method for modifying the 7-amino group is through condensation with aldehydes or ketones to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) linkage. bepls.comajrconline.org

The synthesis is typically straightforward, often involving refluxing equimolar amounts of the 7-aminoquinoline derivative and the desired carbonyl compound in a suitable solvent like ethanol. bepls.comajrconline.org This method allows for the introduction of a vast array of aryl, heteroaryl, or alkyl substituents, depending on the carbonyl reagent used. The reaction of various aminoquinolines, including 7-aminoquinoline and 8-aminoquinoline (B160924), with substituted aromatic aldehydes has been reported to proceed efficiently. bepls.comnih.gov

Table 2: Examples of Schiff Base Synthesis with Aminoquinolines

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Reference |

| Quinolin-7-amine | Various Aromatic Aldehydes | Ethanol | Reflux, 2 hrs | bepls.com |

| 8-Aminoquinoline | o-Vanillin | Ethanol | Reflux | ajrconline.org |

| 8-Aminoquinoline | 2-Hydroxy Naphthaldehyde | Methanol | Reflux, 4 hrs | nih.gov |

Strategies for Modification at the 8-Hydroxyl Group

The phenolic hydroxyl group at the C-8 position is another key site for derivatization. Its reactivity allows for the formation of ethers and esters, introducing new functional groups and modulating properties such as lipophilicity and metal-chelating ability.

One common strategy is O-alkylation to form ether derivatives. This is often achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., potassium carbonate) to form a phenoxide ion. nih.gov This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., ethyl bromoacetate) to form the corresponding ether. researchgate.net This method has been used to prepare various 8-alkoxy-substituted quinolines. nih.govresearchgate.net

Another approach is the formation of sulfonate esters. The reaction of a substituted 8-hydroxyquinoline with various sulfonyl chlorides in the presence of a base like triethylamine (TEA) in an anhydrous solvent such as tetrahydrofuran (THF) yields the corresponding sulfonate derivatives. This strategy was successfully applied to synthesize a series of 5-amino-7-bromoquinolin-8-yl sulfonates. nih.gov

Quinoline Ring System Substitutions via Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C bond formation via transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl, alkenyl, or alkynyl groups onto the quinoline scaffold, typically by coupling an organoboron or organotin reagent with a halo-quinoline derivative. rroij.com

To apply these methods to this compound, a halogenated precursor is required, such as 5-bromo-7-amino-2-methylquinolin-8-ol or 5,7-dibromo-2-methylquinolin-8-ol. The hydroxyl and amino groups often require protection prior to the coupling reaction to prevent side reactions. rroij.comscispace.com

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound (like a boronic acid or ester) with an organic halide using a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to various halopyridines and haloquinolines to introduce substituents at specific positions. rroij.comnih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for introducing alkynyl moieties onto aromatic and heteroaromatic rings, including quinoline systems. researchgate.netresearchgate.net The reaction is tolerant of many functional groups and can often be performed under mild conditions. wikipedia.org

Table 3: Overview of Cross-Coupling Reactions for Quinoline Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Halo-quinoline + Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Halo-quinoline + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Aryl-Alkynyl |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Analysis of the ¹H and ¹³C NMR spectra provides foundational information about the number and chemical environment of the hydrogen and carbon atoms in 7-Amino-2-methylquinolin-8-ol.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current. The methyl group protons at the C2 position would resonate in the upfield region (around δ 2.5 ppm). The chemical shifts of the -NH₂ and -OH protons can vary and may appear as broad signals due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum reveals the carbon skeleton. The spectrum for a related compound, 8-hydroxy-2-methylquinoline, shows signals for all 10 carbon atoms, with the carbon bearing the hydroxyl group (C8) appearing significantly downfield. nih.gov For this compound, the introduction of the amino group at C7 would further influence the chemical shifts of the surrounding carbons, particularly C6, C7, and C8, due to its electron-donating nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on the quinoline ring system. Actual experimental values may vary depending on the solvent and other conditions.

¹H NMR Data| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.0-7.2 | Doublet (d) |

| H4 | ~7.8-8.0 | Doublet (d) |

| H5 | ~7.2-7.4 | Doublet (d) |

| H6 | ~6.8-7.0 | Doublet (d) |

| C2-CH₃ | ~2.5-2.7 | Singlet (s) |

| C7-NH₂ | Variable (broad) | Singlet (s) |

¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~155-158 |

| C3 | ~120-123 |

| C4 | ~135-138 |

| C4a | ~138-140 |

| C5 | ~127-130 |

| C6 | ~110-115 |

| C7 | ~140-145 |

| C8 | ~145-150 |

| C8a | ~128-132 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. creative-biostructure.comyoutube.com For this compound, COSY spectra would show cross-peaks connecting adjacent aromatic protons, such as H5 with H6, and H3 with H4, confirming their positions within the ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals that are bonded to protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. youtube.com For a largely planar molecule like this, NOESY can confirm spatial proximities, for example, between the methyl group protons and the H3 proton.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. mdpi.com

The IR spectrum of this compound would display characteristic absorption bands. The O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amine would appear as broad bands in the high-frequency region of 3200-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1640 cm⁻¹ region. Bending vibrations for the N-H group would also be present around 1600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3400 (broad) |

| N-H (amino) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=C / C=N (ring) | Stretching | 1500-1640 |

| N-H (amino) | Bending (Scissoring) | 1590-1650 |

| C-O (hydroxyl) | Stretching | 1260-1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. nih.gov

The molecular formula of this compound is C₁₀H₁₀N₂O, corresponding to a molecular weight of approximately 174.20 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high precision.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z ≈ 174. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal mass for the molecular ion. The fragmentation pattern would likely involve characteristic losses:

Loss of a methyl radical (•CH₃): A peak at M-15 (m/z 159) would result from the cleavage of the methyl group.

Loss of carbon monoxide (CO): A peak at M-28 (m/z 146) could occur from the phenolic hydroxyl group.

Loss of hydrogen cyanide (HCN): Cleavage of the quinoline ring could lead to the loss of HCN (M-27, m/z 147).

The fragmentation of amines is often dominated by alpha-cleavage, though in an aromatic system like this, ring fragmentation pathways are also significant. libretexts.orgnih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. ufg.br Quinoline and its derivatives are known to be strong UV absorbers due to the extensive π-conjugated system. researchgate.net

The spectrum of this compound is expected to show intense absorption bands characteristic of π→π* transitions. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent 2-methylquinoline. libretexts.org These transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). So-called n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically as weaker bands at longer wavelengths.

Fluorescence Spectroscopy for Photophysical Property Evaluation

Fluorescence spectroscopy provides information on the electronic structure of a molecule by measuring the light it emits after being excited by light of a shorter wavelength. Many 8-hydroxyquinoline (B1678124) derivatives are known to be highly fluorescent. nih.gov

The fluorescence of this compound arises from the radiative decay of an electron from the first excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength than the excitation wavelength. The presence of the electron-donating amino group at the C7 position is likely to enhance the fluorescence quantum yield and modulate the emission wavelength, making the compound a potential candidate for applications as a fluorescent sensor or probe.

X-ray Diffraction for Solid-State Structural Determination

conclusive crystallographic data for this compound could be located in the reviewed scientific literature. While X-ray diffraction is a fundamental technique for the precise determination of the three-dimensional atomic arrangement in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions, no published single-crystal X-ray diffraction studies were identified for this specific compound.

For related compounds, such as 8-Hydroxy-2-methylquinoline, X-ray diffraction studies have been performed. For instance, the crystal structure of 8-Hydroxy-2-methylquinoline was determined to be in the orthorhombic space group Pbca researchgate.net. The asymmetric unit of this compound was found to contain two independent molecules that form a hydrogen-bonded dimer researchgate.net.

The detailed crystallographic parameters for 8-Hydroxy-2-methylquinoline are summarized in the table below. This information is provided for illustrative purposes to demonstrate the type of data obtained from X-ray diffraction analysis but does not describe the target compound of this article.

| Crystallographic Parameter | Value |

|---|---|

| Compound | 8-Hydroxy-2-methylquinoline |

| Chemical Formula | C10H9NO |

| Molecular Weight | 159.18 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.6542 (5) |

| b (Å) | 10.9976 (6) |

| c (Å) | 23.6264 (10) |

| Volume (ų) | 3288.0 (3) |

| Z | 16 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.053 |

Obtaining single crystals of this compound suitable for X-ray diffraction would be a critical step to fully elucidate its solid-state structure. Such an analysis would provide invaluable insights into the molecular geometry, conformation, and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. This empirical data is essential for a comprehensive understanding of the compound's physicochemical properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For quinoline (B57606) derivatives, these methods are crucial for understanding their stability, reactivity, and potential applications.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. nih.govmdpi.com It is frequently employed to predict the geometric and electronic properties of quinoline-based compounds. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. nih.govresearchgate.net

These calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it helps to identify the sites within the molecule that are prone to electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, MEP analysis has shown that negative potential sites are typically located around electronegative atoms like nitrogen and oxygen, while positive potentials are found near hydrogen atoms. nih.gov This information is vital for predicting how the molecule will interact with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large gap implies high stability and low reactivity. irjweb.com For many quinoline derivatives, DFT calculations are used to determine these orbital energies and the associated energy gap, which in turn helps to predict their behavior in chemical reactions. nih.govscirp.org

Global reactivity descriptors, which provide a quantitative measure of reactivity, can be derived from HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / 2η (where μ = -χ) | Quantifies the energy lowering of a system when it accepts electrons. |

This interactive table summarizes key global reactivity descriptors calculated from HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the properties of molecules in their electronic excited states. rsc.orgchemrxiv.org It is an extension of DFT that can predict electronic transition energies, which correspond to the absorption of light by a molecule. q-chem.com This makes TD-DFT an invaluable tool for simulating UV-Vis absorption spectra and understanding the photophysical behavior of compounds like quinoline derivatives. scirp.orgchemrxiv.org

Calculations can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of electronic transitions. The oscillator strength is a measure of the probability of a given transition occurring. By analyzing the molecular orbitals involved in these transitions, the nature of the excited state, such as whether it is a π→π* or n→π* transition, can be determined. For many aromatic systems, the lowest energy electronic transitions are typically of π→π* character.

Theoretical Investigations of Tautomerism and Proton Transfer Dynamics

Hydroxyquinolines, such as 8-hydroxyquinoline (B1678124) (a close analogue of the title compound), are known to exhibit tautomerism, particularly through intramolecular proton transfer. This process involves the migration of a proton from the hydroxyl group to the quinoline nitrogen atom, resulting in a keto-enol equilibrium. Computational methods, primarily DFT, are essential for studying the thermodynamics and kinetics of this process. wiley-vch.de

Theoretical studies on 8-hydroxyquinoline (8HQ) have shown that the intramolecular hydrogen bond (O-H···N) is significantly strengthened upon photo-excitation. nih.gov This strengthening facilitates an excited-state intramolecular proton transfer (ESIPT) reaction. nih.gov DFT calculations can map the potential energy surface for the proton transfer in both the ground state (S0) and the first excited singlet state (S1). These calculations have revealed that for 8HQ, the proton transfer process has a negligible energy barrier in the excited state, suggesting it occurs on an ultrafast timescale, while it is not favorable in the ground state. nih.gov Similar long-range proton transfer phenomena have been investigated theoretically in 7-hydroxyquinoline (B1418103) systems. beilstein-journals.orgnih.govmdpi.com

Computational Approaches for Structure-Property Relationship Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a compound with its physical properties or biological activity. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.

For quinoline derivatives, DFT-calculated parameters can serve as powerful molecular descriptors. These can include electronic properties (HOMO-LUMO energies, dipole moment), steric properties (molecular volume, surface area), and topological indices. By developing QSPR models, it is possible to predict properties such as solubility, boiling point, or chromatographic retention times. Similarly, QSAR models can predict biological activities, which is particularly relevant in drug discovery, where quinoline is a recognized scaffold. mdpi.comresearchgate.net

Molecular Modeling of Intermolecular Interactions (excluding specific biological target interactions)

Understanding the non-covalent interactions between molecules is crucial for predicting their behavior in the condensed phase, such as in solvents or in a crystal lattice. Molecular modeling can be used to study intermolecular forces like hydrogen bonding, π-π stacking, and van der Waals interactions.

For quinolone derivatives, theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) have been used to analyze the nature of intermolecular interactions in dimers. mdpi.com SAPT decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. Such analyses have shown that for some quinolone systems, dispersive forces are the decisive factor in stabilizing intermolecular interactions. mdpi.com These computational studies help explain crystal packing arrangements and the self-assembly of molecules in solution. mdpi.com

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 7-Amino-2-methylquinolin-8-ol

The efficacy of this compound as a ligand is rooted in its molecular structure, which features specific sites for metal chelation and is influenced by the solution's acidity.

This compound possesses several potential donor atoms for coordination with metal ions. The primary chelation site involves the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group. tandfonline.comdovepress.com This arrangement allows for the formation of a stable five-membered ring upon complexation with a metal ion. This bidentate (N,O) chelation is a characteristic feature of 8-hydroxyquinoline (B1678124) and its derivatives. tandfonline.comnih.gov

The presence of the amino group (-NH₂) at the 7-position introduces an additional potential coordination site. Depending on the metal ion and reaction conditions, the ligand could potentially act as a tridentate donor, involving the quinoline nitrogen, the hydroxyl oxygen, and the amino nitrogen. However, the most common binding mode for 8-hydroxyquinoline derivatives is bidentate, utilizing the phenolate oxygen and the quinoline nitrogen. tandfonline.com

Potential Binding Modes of this compound:

| Binding Mode | Donor Atoms Involved | Ring Size Formed |

|---|---|---|

| Bidentate | Quinoline Nitrogen, Hydroxyl Oxygen | 5-membered |

The coordination ability of this compound is highly dependent on the pH of the solution. The hydroxyl group at the 8-position is phenolic and must be deprotonated to form a phenolate ion before it can effectively coordinate with a metal ion. unict.it Concurrently, the nitrogen atom of the quinoline ring can be protonated in acidic conditions, which would inhibit its ability to act as a Lewis base and donate its lone pair of electrons to the metal center.

The relevant equilibria can be summarized as follows:

Deprotonation of the Hydroxyl Group: The phenolic proton is lost to form the anionic ligand, which is the active form for chelation.

Protonation of the Quinoline Nitrogen: In acidic media, the quinoline nitrogen can accept a proton, making it unavailable for coordination.

Protonation of the Amino Group: The amino group at the 7-position also has its own protonation equilibrium.

Understanding these equilibria is crucial for synthesizing metal complexes, as the pH must be controlled to ensure the ligand is in the appropriate deprotonated form for chelation to occur. unict.itresearchgate.net The formation of stable metal complexes generally proceeds by displacing the proton from the hydroxyl group. jchemlett.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a specific molar ratio.

Complexes of this compound with various transition metals can be synthesized. A general method involves dissolving the ligand in a suitable solvent, such as ethanol or methanol, and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of copper, zinc, etc.) dropwise with stirring. researchgate.net The reaction mixture is often heated to ensure completion, and the resulting solid complex is then filtered, washed, and dried. jchemlett.com

The stoichiometry of the resulting complexes, typically ML or ML₂, depends on the molar ratio of the reactants and the coordination preferences of the metal ion. For instance, divalent metal ions like Cu(II) and Zn(II) readily form complexes with 8-hydroxyquinoline derivatives. researchgate.net Furthermore, organometallic half-sandwich complexes, for example with ruthenium, have also been synthesized using similar bidentate ligands, highlighting the versatility of this scaffold. researchgate.net

The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the stoichiometry of the complex. For ML₂ complexes, where two bidentate ligands coordinate to a single metal ion, an octahedral geometry is commonly observed. bendola.comresearchgate.net In such cases, the two ligands arrange themselves around the metal center.

For some metal ions, particularly with a d⁸ or d⁹ electron configuration like Cu(II), a square planar geometry might be favored. researchgate.net The specific coordination environment is influenced by factors such as the size of the metal ion and steric effects from the ligand. Theoretical calculations and X-ray crystallography are powerful tools for the definitive determination of these structures. bendola.comnih.gov

Common Geometries for Metal Complexes:

| Metal-Ligand Ratio | Coordination Number | Typical Geometry |

|---|---|---|

| 1:1 (ML) | 4 | Tetrahedral or Square Planar |

| 1:2 (ML₂) | 4 | Tetrahedral or Square Planar |

| 1:2 (ML₂) | 6 | Octahedral |

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the complex. bendola.comresearchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites. Upon complexation, the broad ν(O-H) band of the free ligand disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. Shifts in the vibrational frequencies of the quinoline ring, particularly the ν(C=N) band, suggest the involvement of the quinoline nitrogen in coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of ν(M-O) and ν(M-N) bonds, providing direct evidence of chelation. researchgate.net

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of the free ligand typically shows bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands often shift in wavelength (either a bathochromic or hypsochromic shift) and may change in intensity. researchgate.net The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) is a strong indicator of complex formation. researchgate.net These spectra can also offer insights into the coordination geometry of the metal center. researchgate.net

¹H NMR Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool. The proton NMR spectrum of the complex will show shifts in the signals of the ligand's protons compared to the free ligand. The disappearance of the signal for the hydroxyl proton confirms its replacement by the metal ion. researchgate.net Changes in the chemical shifts of the aromatic protons near the coordination sites also provide evidence of metal-ligand interaction. researchgate.net

Typical Spectroscopic Data for a Metal Complex of an 8-Hydroxyquinoline Derivative:

| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |

|---|---|---|---|

| FT-IR | Broad band at ~3400 cm⁻¹ (νO-H) | Disappearance of O-H band | Deprotonation and M-O bond formation |

| Band at ~1580 cm⁻¹ (νC=N) | Shift in C=N band position | Coordination of quinoline nitrogen | |

| - | New bands at 400-600 cm⁻¹ | Formation of M-O and M-N bonds | |

| UV-Vis | Intense bands for π→π* transitions | Shift in wavelength and intensity | Alteration of electronic environment |

| - | Appearance of new charge-transfer bands | Metal-ligand bond formation | |

| ¹H NMR | Signal for -OH proton | Disappearance of -OH signal | Deprotonation and coordination |

Theoretical Insights into the Stability and Electronic Landscape of this compound Metal Complexes

Theoretical and computational chemistry provides a powerful lens for examining the stability and electronic characteristics of metal complexes. For chelating agents like this compound, a derivative of 8-hydroxyquinoline (8HQ), these studies offer predictive insights into their coordination behavior with various metal ions. While specific theoretical investigations focused exclusively on this compound are not extensively available in the reviewed literature, the broader principles established for 8-hydroxyquinoline and its analogues offer a foundational understanding.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic structures of such complexes. These studies can predict key parameters such as bond lengths, bond angles, and coordination geometries, which are fundamental to understanding the stability of the metal-ligand bond. For related 8-hydroxyquinoline derivatives, DFT calculations have been employed to explore their interactions with a range of metal ions.

The stability of metal complexes is a critical aspect that can be quantified through theoretical calculations. These computations can estimate the binding energies between the metal ion and the ligand, providing a measure of the thermodynamic stability of the complex. Factors influencing this stability include the nature of the metal ion, its oxidation state, and the electronic properties of the ligand. The presence of both an amino and a methyl group in this compound is expected to modulate its electronic properties compared to the parent 8-hydroxyquinoline, thereby influencing the stability of its metal complexes.

Furthermore, theoretical studies delve into the electronic structure of these complexes, offering insights into the nature of the metal-ligand bonding. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice. The energy gap between HOMO and LUMO can provide information about the chemical reactivity and kinetic stability of the complex. Additionally, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can reveal the charge distribution within the complex, clarifying the extent of charge transfer between the metal and the ligand.

While detailed research findings and data tables specifically for this compound are not available in the provided search results, the established theoretical frameworks for similar 8-hydroxyquinoline-based chelators suggest that its metal complexes would exhibit rich coordination chemistry. Future computational studies are needed to specifically delineate the stability constants, electronic transitions, and detailed electronic structure of metal complexes formed with this particular ligand. Such research would be invaluable for the rational design of new applications for this compound in various scientific and technological fields.

Applications in Advanced Chemical Technologies

Development of Chemical Sensors and Fluorescent Probes

The structure of 7-Amino-2-methylquinolin-8-ol is exceptionally well-suited for the construction of fluorescent chemosensors. The quinoline (B57606) ring system provides a rigid, fluorescent platform, while the amino and hydroxyl groups at the 7- and 8-positions act as a bidentate chelation site for analytes.

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are well-established as effective chelators for a variety of metal ions, particularly transition metals like copper (Cu²⁺) and zinc (Zn²⁺) nih.govresearchgate.netnih.gov. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group in this compound form a stable coordination site. This selective binding is the basis for its function as a sensor; upon complexation with a target metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its optical properties nih.gov. The selectivity for specific ions can be fine-tuned through molecular design, but the inherent affinity of the 8-amino-8-hydroxyquinoline core for ions like Zn²⁺ is significant nih.govnih.gov. For instance, bis-8-aminoquinoline structures have demonstrated a high chelating ability and selectivity for Cu²⁺ ions nih.gov.

The fluorescence of quinoline derivatives is often highly dependent on pH. This sensitivity arises from the protonation and deprotonation of the nitrogen atom in the quinoline ring and the amino and hydroxyl functional groups researchgate.net. In acidic conditions, the nitrogen atoms can be protonated, while in basic conditions, the phenolic hydroxyl group can be deprotonated. These changes in protonation state alter the internal charge distribution of the molecule, which in turn affects the fluorescence emission wavelength and intensity. This property allows this compound and its derivatives to function as "OFF-ON-OFF" type fluorescent pH sensors, where fluorescence is quenched at very low and very high pH values but is intense in a specific intermediate range researchgate.net. For example, a related quinoline derivative demonstrated a linear fluorescence intensity response between pH 3.0 and 4.0 researchgate.net.

The most common optical response for sensors based on this scaffold is "turn-on" fluorescence. In its free, unbound state, the fluorescence of the quinoline fluorophore is often quenched. This quenching can occur through mechanisms such as Photoinduced Electron Transfer (PET) from the electron-rich amino group to the excited quinoline ring, or through Excited-State Intramolecular Proton Transfer (ESIPT) involving the hydroxyl group nih.govacs.org.

When the sensor binds to a metal ion like Zn²⁺, the lone pair of electrons on the nitrogen and oxygen atoms become involved in coordination. This binding restricts the PET process. Similarly, chelation prevents the intramolecular proton transfer. The inhibition of these non-radiative decay pathways blocks the quenching mechanism, causing a significant increase in fluorescence quantum yield. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) and results in a "turn-on" signal that is highly sensitive to the presence of the target analyte nih.govnih.gov.

The strong, selective, and concentration-dependent fluorescence response makes these compounds excellent probes for analytical detection. They are utilized in fluorometric analysis to quantify the concentration of target metal ions in various samples, including environmental and biological systems nih.govnih.govarabjchem.orgnih.gov. The high sensitivity of these probes allows for detection at very low concentrations, often in the micromolar (μM) to nanomolar (nM) range nih.govarabjchem.orgresearchgate.net. For example, a related 8-hydroxyquinoline-based probe demonstrated a detection limit for Zn²⁺ as low as 17.7 nM arabjchem.org. These sensors can be incorporated into test strips for rapid, on-site visual detection or used in laboratory settings with spectrofluorometers for precise quantification arabjchem.orgnih.gov.

Table 1: Performance of Representative Quinoline-Based Fluorescent Sensors

| Sensor Compound (Analog) | Target Analyte | Detection Limit (LOD) | Response Type | Solvent System |

| 8-hydroxyquinoline-based probe (QP2) arabjchem.org | Zn²⁺ | 17.7 nM | Turn-on | Not Specified |

| 8-aminoquinoline derivative (L1) nih.gov | Zn²⁺ | 176 nM (0.176 µM) | Turn-on | Methanol |

| Quinoline-based probe nih.gov | Cu⁺ | 1.03 µM | Turn-on | Partially Aqueous |

| 7-((2-aminoethyl)amino) derivative (QEt) researchgate.net | Cu²⁺ | 0.66 µM | Quenching | Aqueous |

Catalysis and Organocatalysis

Beyond sensing, the chelating properties of this compound make it a valuable component in the field of catalysis, particularly as a directing group or ligand in metal-catalyzed reactions.

The bidentate N,N- or N,O-donor nature of aminoquinoline derivatives allows them to act as effective ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations nih.gov. In homogeneous catalysis, the ligand plays a crucial role in controlling the reactivity and selectivity of the metal center. Chiral versions of these ligands are especially important in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product researchgate.netnih.gov.

A close structural analog, the 2-methyl substituted 8-amino-5,6,7,8-tetrahydroquinoline (known as Me-CAMPY), has been successfully employed as a chiral ligand in rhodium (Cp*Rh) complexes for the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines mdpi.com. In this system, the chiral diamine ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in an enantiomerically enriched product. While modest enantiomeric excess (ee) was achieved, the system demonstrated high reactivity and quantitative conversion, highlighting the potential of this ligand scaffold in designing novel catalysts mdpi.com. The 8-aminoquinoline moiety can also act as a directing group in C-H bond functionalization reactions catalyzed by metals like nickel and palladium chemrxiv.orgacs.org.

Table 2: Catalytic Performance of a Me-CAMPY-Rhodium Complex in Asymmetric Transfer Hydrogenation

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline mdpi.com | [CpRhCl(R-Me-CAMPY)]Cl | >99 | 51 |

| 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline mdpi.com | [CpRhCl(R-Me-CAMPY)]Cl | >99 | 57 |

| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline mdpi.com | [Cp*RhCl(R-Me-CAMPY)]Cl | >99 | 69 |

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to provide a detailed article covering the requested topics of its role in specific organic transformations, its luminescent properties for OLEDs, its integration into functional materials, and its applications in separation science.

The search for information has yielded data on structurally related compounds, such as isomers (e.g., 8-Amino-2-methylquinoline) and derivatives of the parent molecule 8-hydroxyquinoline. While this broader class of compounds is known for its applications in catalysis, materials science, and as chelating agents, this information is not directly applicable to the specific substitution pattern of this compound.

To ensure scientific accuracy and strictly adhere to the provided outline focused solely on “this compound”, the requested article cannot be generated at this time due to the absence of specific research findings for this particular compound in the searched scientific databases and literature.

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific research published on the chemical compound This compound to generate a thorough and scientifically accurate article focusing on the requested future research directions.

The user's strict requirement to focus solely on "this compound" and to exclude information on other related compounds prevents the creation of the requested content. The available scientific literature extensively covers the broader classes of quinolines, including 8-hydroxyquinolines and 8-aminoquinolines, which are recognized for their diverse biological activities and applications in materials science. However, specific data, synthesis methodologies, and research applications for the 7-amino, 2-methyl, 8-hydroxy substituted quinoline are not present in the accessible research.

Searches for this specific compound did yield information on structurally similar molecules, such as:

7-(Aminomethyl)Quinoline-8-Ols : A thesis was found describing the synthesis and study of these compounds, which feature a CH₂NH₂ group at the 7-position, for cancer therapy. proquest.com

5-Amino-7-bromoquinolin-8-ol : The synthesis of this compound has been described, providing a potential parallel for the type of reactions that might be used to produce aminated quinolinols. nih.gov

7-Methyl-8-nitroquinoline : Research on this compound could suggest a potential synthetic precursor, where the nitro group could be reduced to an amine. brieflands.com

2-Methyl-8-aminoquinoline and 2-Methyl-8-quinolinol : These compounds are documented in chemical databases like PubChem, but the specific combination of all three functional groups on the quinoline ring as requested is not. nih.govnist.govnih.gov

However, per the user's explicit instructions, extrapolating from these related but distinct molecules to build an article on "this compound" would be speculative and would violate the core requirement of focusing strictly on the specified compound. A detailed discussion on future research directions requires a foundational body of existing work, which appears to be absent for this particular molecule.

Therefore, a scientifically robust and detailed article on the future research directions for "this compound" cannot be provided at this time.

Q & A

Q. Key Data :

- Intermediate Isolation : 2-Isopropyl-8-methoxyquinoline (III) is a critical intermediate for introducing steric bulk at position 2 .

- Yield Optimization : Prolonged reflux (12+ hours) and TLC monitoring are essential for achieving >70% yields in Mannich reactions .

How can spectroscopic contradictions in halogenated derivatives (e.g., brominated analogs) be resolved?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data for halogenated derivatives (e.g., 5,7-dibromo-2-methylquinolin-8-ol) often arise from tautomerism or crystallographic packing effects.

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., SHELX refinement) confirms planar quinoline systems and dihedral angles between substituents, resolving ambiguities in NMR assignments .

- Computational Modeling : Density-functional theory (DFT) calculations (e.g., B3LYP functional) predict electronic environments, aiding in reconciling experimental vs. theoretical chemical shifts .

Q. Example :

- 5,7-Dibromo-2-methylquinolin-8-ol : Crystallography revealed a planar quinoline ring (RMS deviation: 0.04 Å) and intermolecular hydrogen bonding influencing spectral properties .

What characterization techniques are critical for confirming the structure of this compound?

Q. Basic Research Focus

- Melting Point Analysis : Pure 8-amino-2-methylquinoline has a melting point of 56–58°C, serving as a preliminary purity check .

- Spectroscopic Methods :

Q. Advanced Tip :

- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to suppress exchange broadening in OH/NH proton signals .

How can researchers optimize the yield of this compound derivatives in multi-step syntheses?

Q. Advanced Research Focus

- Stepwise Temperature Control : Gradual heating (e.g., 3-hour ramp to 120°C) minimizes side reactions during alkylation or condensation steps .

- Reductive Amination : NaBH3CN selectively reduces imine intermediates to amines under mild conditions (pH ≈ 6), avoiding over-reduction .

Q. Case Study :

- 2-Chloro-8-methyl-3-formylquinoline : Reaction with 4-methoxyaniline in methanol at ambient temperature achieved >85% conversion, with crystallization bypassing column chromatography .

What are the challenges in designing fluorescent probes using 8-hydroxyquinoline derivatives?

Q. Advanced Research Focus

- Chelation Interference : The C8-OH group strongly binds metal ions (e.g., Zn²⁺), which may quench fluorescence. Solutions include:

Q. Data Insight :

- 5-Chloro-7-iodo Derivative : Exhibited reduced cytotoxicity (IC50 > 100 μM) compared to parent compounds, making it suitable for biological imaging .

How do substituent positions (C2 vs. C7) influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

- C2 Alkyl Groups : Enhance lipophilicity, improving blood-brain barrier penetration (e.g., antimalarial applications) .

- C7 Aminomethyl Groups : Enable hydrogen bonding with target proteins (e.g., Rce1 protease inhibition), critical for anti-cancer activity .

Q. Experimental Design :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., 2-methyl, 7-aminopropyl) and assay against enzyme targets .

What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

Q. Validation :

- Synthetic Outcomes : Match computed activation energies with experimental yields (e.g., NaBH3CN reduction efficiency >90% in predicted pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.